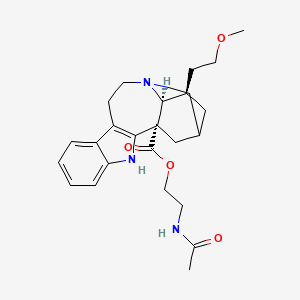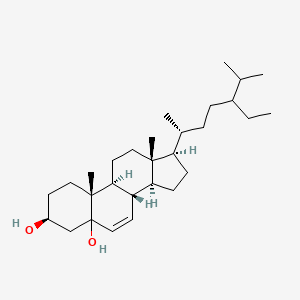
2-Acetylaminoethyl 18-methoxycoronaridinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylaminoethyl 18-methoxycoronaridinate is a synthetic derivative of ibogaine, developed by researchers to explore its potential in various scientific and medical applications. This compound is known for its unique chemical structure and properties, which make it a subject of interest in the fields of pharmacology and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylaminoethyl 18-methoxycoronaridinate involves multiple steps, starting from the basic structure of ibogaineThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetylaminoethyl 18-methoxycoronaridinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
2-Acetylaminoethyl 18-methoxycoronaridinate has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of addiction and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Acetylaminoethyl 18-methoxycoronaridinate involves its interaction with specific molecular targets and pathways. It primarily acts as a selective antagonist of nicotinic acetylcholine receptors, particularly the α3β4 subtype. This interaction modulates neurotransmitter release and neuronal activity, leading to its observed effects on addiction and neurological functions .
Similar Compounds:
18-Methoxycoronaridine: A related compound with similar pharmacological properties but different potency and selectivity.
Ibogaine: The parent compound from which this compound is derived, known for its psychoactive effects.
Noribogaine: A metabolite of ibogaine with distinct pharmacological effects.
Uniqueness: this compound is unique due to its specific chemical modifications, which enhance its potency and selectivity compared to its parent compound and related derivatives. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles .
Eigenschaften
Molekularformel |
C25H33N3O4 |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
2-acetamidoethyl (1S,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C25H33N3O4/c1-16(29)26-9-12-32-24(30)25-14-17-13-18(8-11-31-2)23(25)28(15-17)10-7-20-19-5-3-4-6-21(19)27-22(20)25/h3-6,17-18,23,27H,7-15H2,1-2H3,(H,26,29)/t17?,18-,23-,25+/m0/s1 |
InChI-Schlüssel |
PIPDTENSRZRDNA-BJASRFDRSA-N |
Isomerische SMILES |
CC(=O)NCCOC(=O)[C@@]12CC3C[C@@H]([C@@H]1N(C3)CCC4=C2NC5=CC=CC=C45)CCOC |
Kanonische SMILES |
CC(=O)NCCOC(=O)C12CC3CC(C1N(C3)CCC4=C2NC5=CC=CC=C45)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
![2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)
![2,7-Bis[3-(ethylamino)propionamido]anthraquinone](/img/structure/B10841426.png)
![2-[4-(1-Ethyl-propyl)-piperazin-1-yl]-quinoline](/img/structure/B10841434.png)
![2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine](/img/structure/B10841436.png)
![2,7-Bis[3-(pyrrolidino)propionamido]anthraquinone](/img/structure/B10841438.png)
![2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one](/img/structure/B10841443.png)
![2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide](/img/structure/B10841446.png)

![2-[1,4]Diazepan-1-yl-6-nitro-quinoline](/img/structure/B10841451.png)

